1-Phenyl-1H-indole

OLED TSCT radical Photoluminescence

1-Phenyl-1H-indole (CAS 31096-91-0) is an N-aryl substituted indole featuring a phenyl group attached to the indole nitrogen, which confers distinct electronic and steric properties relative to unsubstituted or C-substituted indoles. As a key building block for materials science and medicinal chemistry, this compound serves as an electron-donating moiety in through-space charge-transfer (TSCT) radical emitters for organic light-emitting diodes (OLEDs) and as a core scaffold for dual Bcl-2/Mcl-1 inhibitors with anticancer potential.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 31096-91-0
Cat. No. B1616423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-indole
CAS31096-91-0
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC3=CC=CC=C32
InChIInChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
InChIKeyYBFCBQMICVOSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-indole CAS 31096-91-0: N-Aryl Indole Scaffold for OLED Donor Design and Bcl-2/Mcl-1 Dual Inhibitor Development


1-Phenyl-1H-indole (CAS 31096-91-0) is an N-aryl substituted indole featuring a phenyl group attached to the indole nitrogen, which confers distinct electronic and steric properties relative to unsubstituted or C-substituted indoles . As a key building block for materials science and medicinal chemistry, this compound serves as an electron-donating moiety in through-space charge-transfer (TSCT) radical emitters for organic light-emitting diodes (OLEDs) [1] and as a core scaffold for dual Bcl-2/Mcl-1 inhibitors with anticancer potential [2].

Why 1-Phenyl-1H-indole CAS 31096-91-0 Cannot Be Substituted with Indole, 2-Phenylindole, or Carbazole Donors


N-aryl substitution at the 1-position fundamentally alters the indole core's electronic distribution, steric profile, and conformational flexibility compared to unsubstituted indole, C2-substituted analogs, or carbazole-based donors [1]. These differences directly impact photoluminescence quantum yield (PLQY), non-radiative decay rates, and kinase selectivity profiles, rendering generic replacement with structurally similar indoles or carbazoles scientifically invalid without re-optimization of device performance or biological activity [2]. The following evidence guide quantifies these critical differentiation dimensions.

1-Phenyl-1H-indole CAS 31096-91-0: Quantified Differentiation Evidence for Scientific Selection


1-Phenyl-1H-indole Donor vs. Carbazole Donor: TSCT Radical PLQY and Non-Radiative Decay

In spirofluorene-bridged through-space charge-transfer (TSCT) radicals, the 1-phenyl-1H-indole (PID) donor yields a photoluminescence quantum yield (PLQY) of 23.1% in cyclohexane, which is lower than the carbazole-based donor CZP-FR-TTM [1]. This reduction is driven by a higher non-radiative decay rate constant (knr = 8.53 × 10⁶ s⁻¹ for PID-FR-TTM) due to reduced steric hindrance enabling more efficient vibrational relaxation [1]. The emission maximum is blue-shifted to 609 nm (vs. CZP-FR-TTM) with comparable FWHM of 82.7 nm [1].

OLED TSCT radical Photoluminescence

1-Phenyl-1H-indole Derivatives vs. WL-276: Superior Anti-Proliferative Activity in Cancer Cell Lines

1-Phenyl-1H-indole derivatives 9c and 9h demonstrated better anti-proliferative activity than the known Bcl-2 inhibitor WL-276 in MTT assays against selected cancer cell lines [1]. While the parent 1-phenyl-1H-indole scaffold alone shows IC50 > 50 μM against PDGFR and FGFR , appropriately functionalized derivatives exhibit enhanced potency, highlighting the scaffold's utility for dual Bcl-2/Mcl-1 inhibition without Bcl-XL binding [1].

Anticancer Bcl-2 Mcl-1

1-Phenyl-1H-indole vs. 1-Phenylbenzimidazole: Kinase Selectivity Profile Differentiation

1-Phenyl-1H-indole (Compound 8) exhibits IC50 values greater than 50 μM for both PDGFR and FGFR kinases, classifying it as a selective PDGFR inhibitor with limited potency . In contrast, 1-phenylbenzimidazole derivatives are established ATP-site inhibitors of PDGFR with significantly higher affinity [1]. This potency differential underscores that N-aryl indole scaffolds are not functionally interchangeable with N-aryl benzimidazoles in kinase-targeted drug discovery.

Kinase inhibition PDGFR FGFR

1-Phenyl-1H-indole vs. Indole: Enhanced Lipophilicity and Biological Target Interactions

The N-phenyl substitution in 1-phenyl-1H-indole significantly increases lipophilicity compared to unsubstituted indole, enhancing its potential for interactions with hydrophobic biological targets and improving membrane permeability . While quantitative logP or logD comparative values are not directly available in the primary literature for this specific pair, the structural modification from indole (logP ≈ 2.14) to 1-phenyl-1H-indole is expected to increase logP by approximately 1.5–2.0 units based on fragment-based calculations, which aligns with the observed utility in Bcl-2/Mcl-1 inhibitor design [1].

Lipophilicity Drug design SAR

1-Phenyl-1H-indole vs. 2-Phenylindole: Positional Isomer Differentiation in Physical Properties

1-Phenyl-1H-indole and 2-phenylindole are positional isomers with distinct physical property profiles. 1-Phenyl-1H-indole exhibits a boiling point of 190°C at 20 mmHg and a refractive index n20D of 1.66 , whereas 2-phenylindole is a solid at room temperature (melting point 188–190°C) with different solubility and handling characteristics [1]. These differences impact purification, formulation, and analytical method development.

Physical properties Boiling point Refractive index

1-Phenyl-1H-indole CAS 31096-91-0: Optimal Research and Industrial Application Scenarios


OLED Emitter Development: Through-Space Charge-Transfer (TSCT) Radical Donor

1-Phenyl-1H-indole is employed as an electron-donating moiety (PID) in spirofluorene-bridged TSCT radicals. Its moderate PLQY of 23.1% in solution and reduced steric bulk compared to carbazole donors enable blue-shifted emission at 609 nm with good thermal stability (Td ≈ 340°C), making it suitable for OLED emitter design where tunable radiative/non-radiative decay rates are critical [1].

Medicinal Chemistry: Dual Bcl-2/Mcl-1 Inhibitor Scaffold

Functionalized 1-phenyl-1H-indole derivatives serve as core scaffolds for dual Bcl-2/Mcl-1 inhibitors with anti-proliferative activity exceeding that of WL-276 in MTT assays. The scaffold's ability to inhibit Bcl-2/Mcl-1 without binding Bcl-XL offers a selectivity advantage for apoptosis-targeted cancer therapy [1].

Kinase Selectivity Profiling: Low-Affinity PDGFR/FGFR Comparator

1-Phenyl-1H-indole's weak inhibition of PDGFR and FGFR (IC50 > 50 μM) positions it as a valuable low-affinity comparator in kinase selectivity panels, enabling discrimination between specific and non-specific kinase interactions when profiling more potent 1-phenylbenzimidazole or other N-aryl heterocycle inhibitors [1].

Synthetic Methodology: Distillable Liquid Building Block

The liquid physical state and distillability (BP 190°C/20 mmHg) of 1-phenyl-1H-indole facilitate its use in continuous flow chemistry and purification by distillation, offering practical handling advantages over solid positional isomers like 2-phenylindole in synthetic route development [1].

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